molecular formula C6HBrF3NO2 B1441248 3-Bromo-1,2,4-trifluoro-5-nitrobenzene CAS No. 485318-76-1

3-Bromo-1,2,4-trifluoro-5-nitrobenzene

Cat. No.: B1441248
CAS No.: 485318-76-1
M. Wt: 255.98 g/mol
InChI Key: ZNDHZMPQFZGUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,2,4-trifluoro-5-nitrobenzene is an organic compound with the chemical formula C6HBrF3NO2. It appears as a colorless to light yellow crystal and is primarily used in organic synthesis reactions. This compound is notable for its applications in the fields of medicine, pesticides, and cosmetics .

Preparation Methods

3-Bromo-1,2,4-trifluoro-5-nitrobenzene can be synthesized through various methods. One common method involves the use of tetrafluoroboric acid (BF4) and a coupling reaction between fluoronitroarene and bromide in the presence of copper(I) iodide (CuI) . This reaction typically occurs under controlled conditions to ensure high yield and purity.

Mechanism of Action

The mechanism by which 3-Bromo-1,2,4-trifluoro-5-nitrobenzene exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group, for instance, can undergo reduction to form an amino group, which can then interact with biological molecules . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-1,2,4-trifluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF3NO2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDHZMPQFZGUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719926
Record name 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485318-76-1
Record name 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Reactant of Route 3
Reactant of Route 3
3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Reactant of Route 4
Reactant of Route 4
3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Reactant of Route 5
Reactant of Route 5
3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Reactant of Route 6
Reactant of Route 6
3-Bromo-1,2,4-trifluoro-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.